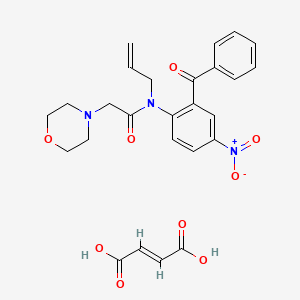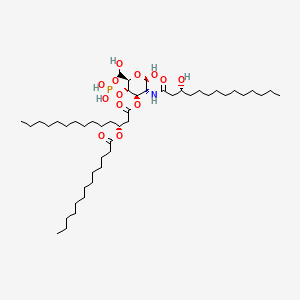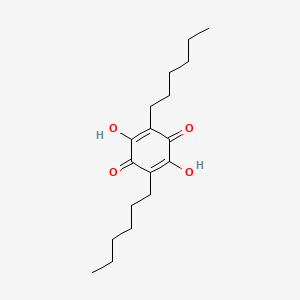
2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone is an organic compound belonging to the quinone family Quinones are characterized by a fully conjugated cyclic dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone typically involves the following steps:
Starting Materials: The synthesis begins with a benzoquinone derivative, such as 2,5-dihydroxybenzoquinone.
Alkylation: The hydroxyl groups at positions 3 and 6 are alkylated using hexyl bromide in the presence of a base like potassium carbonate. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives with different oxidation states.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Produces higher oxidation state quinones.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in various substituted quinone derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to its quinone structure.
Medicine: Explored for its potential use in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a potential antioxidant. It interacts with molecular targets such as enzymes involved in oxidative stress pathways, thereby modulating their activity and protecting cells from damage.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethyl-3,6-dihydroxybenzo-1,4-quinone: Similar structure but with methyl groups instead of hexyl groups.
2,5-Diethyl-3,6-dihydroxybenzo-1,4-quinone: Features ethyl groups instead of hexyl groups.
2,5-Dipropyl-3,6-dihydroxybenzo-1,4-quinone: Contains propyl groups instead of hexyl groups.
Uniqueness
2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological membranes. This makes it distinct from its shorter-chain analogs and potentially more effective in certain applications.
Propiedades
Número CAS |
28293-18-7 |
|---|---|
Fórmula molecular |
C18H28O4 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2,5-dihexyl-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H28O4/c1-3-5-7-9-11-13-15(19)17(21)14(18(22)16(13)20)12-10-8-6-4-2/h19,22H,3-12H2,1-2H3 |
Clave InChI |
OHUQCPADVIGHFE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C(=O)C(=C(C1=O)O)CCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


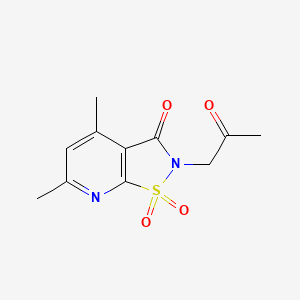
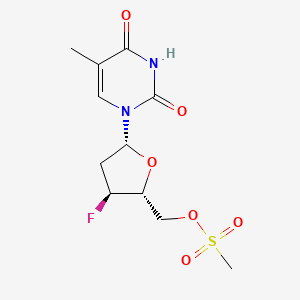
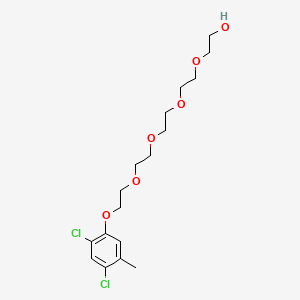

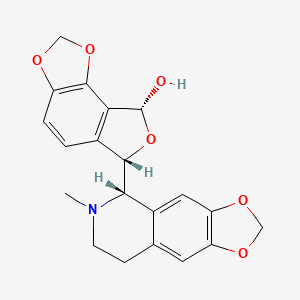
![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
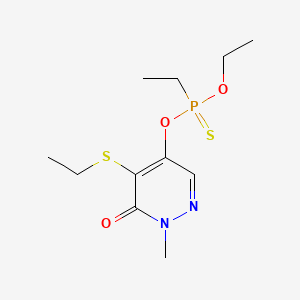
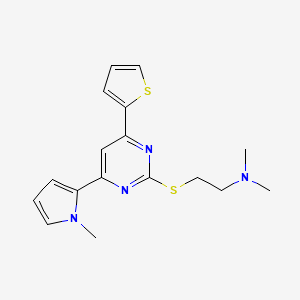
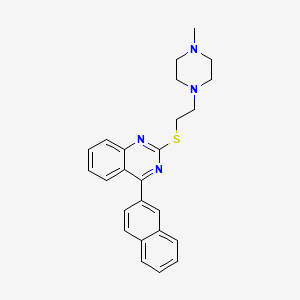
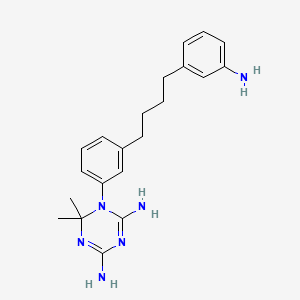
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
